![molecular formula C22H23N3O4S B2734674 1-[3-(Benzenesulfonyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxamide CAS No. 866811-77-0](/img/structure/B2734674.png)
1-[3-(Benzenesulfonyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(Benzenesulfonyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxamide, also known as BMS-986177, is a small molecule inhibitor that targets the protein bromodomain-containing protein 4 (BRD4). BRD4 is a transcriptional regulator that plays a critical role in the development and progression of various types of cancer, including leukemia, lymphoma, and solid tumors. BMS-986177 has shown promising results in preclinical studies and is currently being investigated in clinical trials as a potential treatment for cancer.
Aplicaciones Científicas De Investigación
Chemical Properties and Interactions
1-[3-(Benzenesulfonyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxamide is a compound with potential relevance in various research domains due to its complex chemical structure, which features a benzenesulfonyl group, a methoxyquinolinyl moiety, and a piperidine-4-carboxamide segment. This structure suggests potential interactions with biological targets, possibly acting as a ligand for certain receptors or enzymes, based on the functional groups present in its structure. The presence of the benzenesulfonyl and methoxyquinolinyl groups could imply a role in modulating chemical interactions within biological systems, potentially influencing processes such as enzyme inhibition or receptor modulation (Pietra & Vitali, 1972; Pauls, Ewing, & Choi-Sledeski, 2001).
Potential Therapeutic Applications
Given its structural complexity and the presence of pharmacophore-like elements such as the piperidine-4-carboxamide group, research could explore its potential as a therapeutic agent. The compound might serve as a scaffold for developing novel drugs targeting central nervous system disorders or other conditions where the modulation of specific biochemical pathways is crucial. The unique combination of functional groups within its structure suggests possible utility in designing inhibitors or agonists for a wide range of biological targets (Saganuwan, 2017; Mendieta, Tarragó, & Giralt, 2011).
Role in Chemical Synthesis and Material Science
The compound's structure indicates potential roles beyond biological applications, including chemical synthesis and materials science. For instance, its benzene and quinoline components could be utilized in synthesizing complex polymers or as a core structure for developing materials with unique electronic or photonic properties. Such applications would leverage the aromaticity and electronic characteristics of the quinoline and benzenesulfonyl groups, suggesting avenues for future research in material design and functionalization (Bukhari, 2022; Verma, Quraishi, & Ebenso, 2020).
Exploration in Environmental and Industrial Applications
The chemical properties of 1-[3-(Benzenesulfonyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxamide might also find relevance in environmental science, particularly in processes such as pollutant degradation or as a component in the synthesis of environmentally friendly materials. The potential for this compound to interact with various environmental pollutants through processes like redox reactions could open up new research directions in the field of green chemistry and sustainable environmental remediation (Husain & Husain, 2007).
Propiedades
IUPAC Name |
1-[3-(benzenesulfonyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-29-16-7-8-19-18(13-16)21(25-11-9-15(10-12-25)22(23)26)20(14-24-19)30(27,28)17-5-3-2-4-6-17/h2-8,13-15H,9-12H2,1H3,(H2,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COVYTTXLRHEDCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCC(CC4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

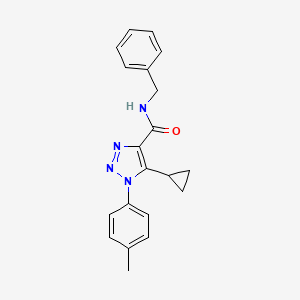
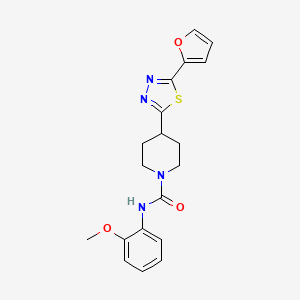

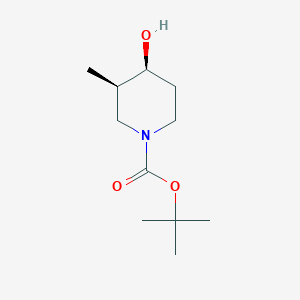
![3-methyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2734596.png)

![5-Chloro-N-[(4-morpholin-4-ylthian-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B2734601.png)
![(3Z)-3-{[(4-chlorophenyl)amino]methylene}-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2734606.png)
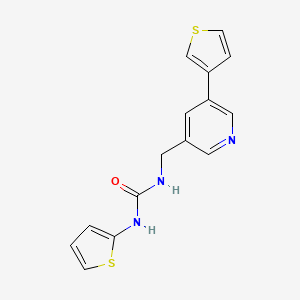
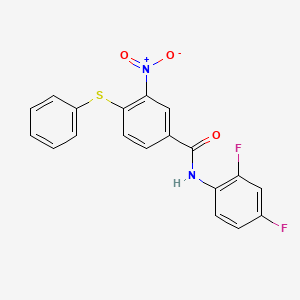
![N-(4-chlorophenyl)-7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-imine](/img/structure/B2734610.png)
![5-((3-Bromophenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2734611.png)
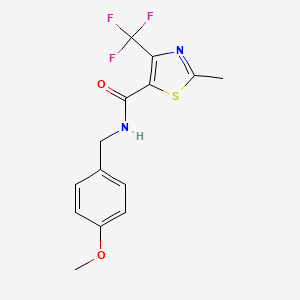
![N-(2-(benzo[d]oxazol-2-yl)phenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2734613.png)